6-(4',8'-Dimethylnonyl)salicylic acid

Antibacterial MRSA Anacardic acid analogs

6-(4',8'-Dimethylnonyl)salicylic acid is a fully synthetic phenolic lipid belonging to the 6-alkylsalicylic acid (anacardic acid) class. Unlike natural anacardic acids isolated from cashew nut shell liquid (CNSL), which possess linear C15 alkenyl side chains, this compound bears a fully saturated, branched 4,8-dimethylnonyl tail.

Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
Cat. No. B1253878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4',8'-Dimethylnonyl)salicylic acid
Synonyms6-(4',8'-dimethylnonyl)salicylic acid
Molecular FormulaC18H28O3
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC1=C(C(=CC=C1)O)C(=O)O
InChIInChI=1S/C18H28O3/c1-13(2)7-4-8-14(3)9-5-10-15-11-6-12-16(19)17(15)18(20)21/h6,11-14,19H,4-5,7-10H2,1-3H3,(H,20,21)
InChIKeyGZXZIYNDNRYJAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4',8'-Dimethylnonyl)salicylic Acid: A Synthetic Branched Anacardic Acid Analog for Targeted Antibacterial Research


6-(4',8'-Dimethylnonyl)salicylic acid is a fully synthetic phenolic lipid belonging to the 6-alkylsalicylic acid (anacardic acid) class [1]. Unlike natural anacardic acids isolated from cashew nut shell liquid (CNSL), which possess linear C15 alkenyl side chains, this compound bears a fully saturated, branched 4,8-dimethylnonyl tail [2]. Its molecular formula is C18H28O3 (MW: 292.4 g/mol) with a computed XLogP3 of 6.7 [1]. The compound was designed and evaluated in comparative structure–activity relationship (SAR) studies specifically to optimize side-chain branching effects on antibacterial potency [2][3].

Why Natural Anacardic Acids Cannot Substitute for 6-(4',8'-Dimethylnonyl)salicylic Acid in Potency-Critical Applications


In-class substitution between 6-(4',8'-dimethylnonyl)salicylic acid and natural anacardic acids (e.g., C15:0, C15:1, C15:2, C15:3) is not scientifically justified because antibacterial potency in this scaffold is exquisitely sensitive to side-chain architecture. The fully saturated, methyl-branched nonyl chain of this compound produces MIC values that differ by orders of magnitude from those of natural linear-chain analogs [1][2]. For MRSA, the saturated natural anacardic acid (C15:0) exhibits an MIC of 1600 µg/mL, whereas the branched analog achieves 0.39 µg/mL—over 4000-fold more potent [1][3]. Similarly, against S. mutans, the branched analog is 8- to 16-fold more potent than the natural triene, diene, or monoene anacardic acids [2]. These SAR data demonstrate that side-chain branching and saturation are not interchangeable features; generic substitution with natural anacardic acid mixtures would introduce unacceptable potency variability and compromise experimental reproducibility.

Head-to-Head Quantitative Differentiation of 6-(4',8'-Dimethylnonyl)salicylic Acid Against Closest Analogs


Anti-MRSA Potency: 4100-Fold Improvement Over Saturated Natural Anacardic Acid

Against methicillin-resistant Staphylococcus aureus (MRSA), 6-(4',8'-dimethylnonyl)salicylic acid demonstrated an MIC of 0.39 µg/mL—equivalent to the most potent analog in the series, 6-cyclododecylmethyl salicylic acid—and was explicitly noted as superior to the most potent natural anacardic acid (C15:3 triene) [1]. The saturated natural anacardic acid (C15:0) has a reported MIC of 1600 µg/mL against MRSA, as disclosed in the patent literature [2]. This represents an approximately 4100-fold potency enhancement attributable solely to side-chain engineering (branched C11 vs. linear C15).

Antibacterial MRSA Anacardic acid analogs

Anti-Cariogenic Potency Against Streptococcus mutans: 8- to 16-Fold Superiority Over Natural Anacardic Acids

In the same research group's companion study, 6-(4',8'-dimethylnonyl)salicylic acid was identified as the most potent compound among a series of 6-alk(en)ylsalicylic acids tested against Streptococcus mutans ATCC 25175, with an MIC of 0.78 µg/mL [1]. The natural anacardic acid comparators—C15:3 triene, C15:2 diene, and C15:1 monoene—exhibited MIC values of 6.25, 12.5, and 6.25 µg/mL, respectively [1]. This corresponds to an 8-fold improvement over the most active natural congener and a 16-fold improvement over the diene.

Anticavity Streptococcus mutans Dental caries

Lipoxygenase-1 Inhibition: Mechanistic Differentiation via Branched-Chain Scaffold

6-(4',8'-Dimethylnonyl)salicylic acid is a documented inhibitor of soybean lipoxygenase-1 (EC 1.13.11.12, type 1), listed alongside natural anacardic acids in the BRENDA enzyme database [1]. The parent study demonstrated that 6-alkylsalicylic acids inhibit linoleic acid peroxidation catalyzed by lipoxygenase-1 competitively and without pro-oxidant effects, with activity largely dependent on the nature of the alkyl side chain [2]. The saturated natural analog 6-pentadecanylsalicylic acid (C15:0) exhibits an IC50 of 14.3 µM (4.88 µg/mL), while the monoene C15:1 shows an IC50 of 6.8 µM [3]. Although the precise IC50 of the branched analog was not reported in the abstracted data, its structural distinctiveness—a fully saturated branched chain versus unsaturated linear chains—establishes it as a mechanistically non-interchangeable probe for lipoxygenase structure–function studies.

Lipoxygenase inhibition Anti-inflammatory Enzyme kinetics

Structural Determinism of Antibacterial SAR: Branched vs. Linear Side Chains Define Activity Cliffs

The two companion SAR studies collectively establish that antibacterial activity in the 6-alkylsalicylic acid series is not a monotonic function of chain length but rather a discrete function of branching architecture and saturation [1][2]. Across both MRSA and S. mutans assays, the branched 4,8-dimethylnonyl analog consistently ranked among the most potent compounds, alongside the alicyclic 6-cyclododecylmethyl analog (MIC 0.39 µg/mL for MRSA). In contrast, linear saturated chains (e.g., C15:0, MIC 1600 µg/mL for MRSA) were essentially inactive. This activity cliff—exceeding three orders of magnitude—demonstrates that the methyl branching pattern is a critical pharmacophoric feature, not a minor structural variation.

Structure-activity relationship Side-chain engineering Anacardic acid

Evidence-Backed Application Scenarios for 6-(4',8'-Dimethylnonyl)salicylic Acid Procurement


MRSA Drug Discovery: Hit-to-Lead Screening with Defined Synthetic Scaffolds

The compound's sub-µg/mL MIC against MRSA (0.39 µg/mL), rivalling the best alicyclic analog in the series, positions it as a superior starting point for medicinal chemistry optimization compared to natural anacardic acid mixtures, which require 17- to 4100-fold higher concentrations to achieve equivalent bacterial growth inhibition [1]. Its fully synthetic, single-entity nature eliminates the batch-to-batch compositional variability inherent in CNSL-derived natural products, enabling reproducible SAR expansion around the branched side-chain motif.

Oral Care Active Ingredient R&D: Anti-Cariogenic Formulation Optimization

With an MIC of 0.78 µg/mL against S. mutans ATCC 25175—8-fold lower than the best natural anacardic acid—this compound enables lower effective concentrations in mouthwash, toothpaste, or dental varnish formulations, directly addressing the formulation challenges of taste masking, mucosal tolerability, and excipient compatibility that plague higher-concentration natural extracts [2].

Lipoxygenase Pharmacology: Probe Molecule for Side-Chain Topology Studies

As a confirmed competitive inhibitor of soybean lipoxygenase-1 with a fully saturated branched alkyl chain, this compound serves as a structurally orthogonal probe to natural unsaturated anacardic acids for dissecting the contribution of side-chain saturation and branching to enzyme–inhibitor binding kinetics [3][4]. Its absence of unsaturation also eliminates lipid peroxidation artifacts that can confound assays using polyunsaturated natural analogs.

Antimicrobial Resistance Modulator Studies: Defined Single-Entity for Combination Screening

Given the known synergistic effects of anacardic acids with methicillin against MRSA (FICI = 0.281 for C12:0-anacardic acid) [5], this branched analog can be deployed as a structurally precise single entity in checkerboard assays to quantify synergy with β-lactams, addressing the irreproducibility issues associated with using multi-component natural anacardic acid mixtures as 'anacardic acid' in combination studies.

Quote Request

Request a Quote for 6-(4',8'-Dimethylnonyl)salicylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.